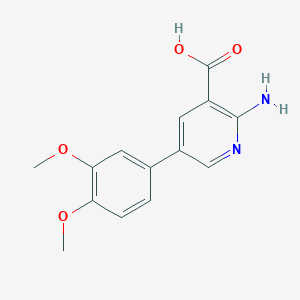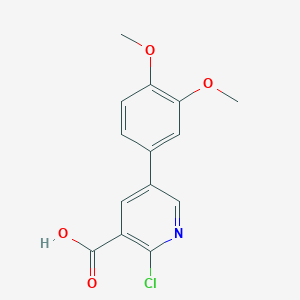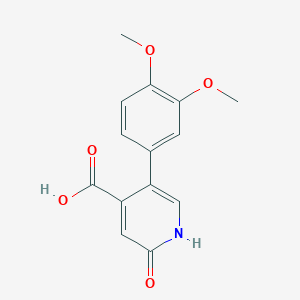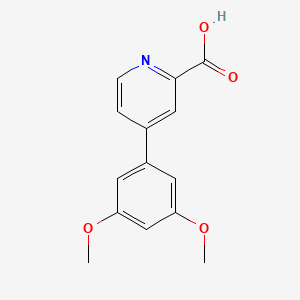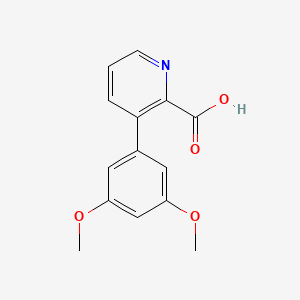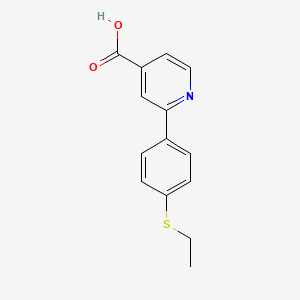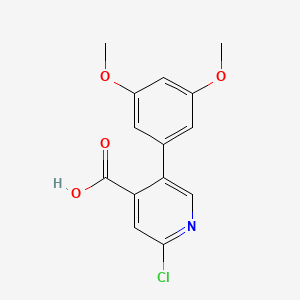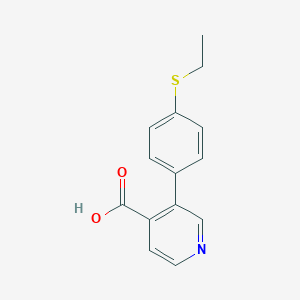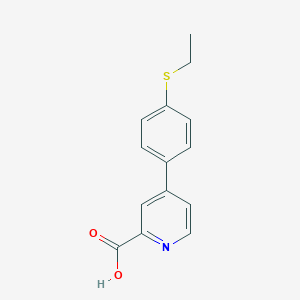
4-(4-Ethylthiophenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Ethylthiophenyl)picolinic acid (4EtPPA) is a small molecule organic compound with a variety of applications in scientific research. It is a strong inhibitor of several enzymes, and its ability to interact with a wide range of proteins makes it a valuable tool in the fields of biochemistry and pharmacology.
科学研究应用
4-(4-Ethylthiophenyl)picolinic acid, 95% has a wide range of applications in scientific research. It is a strong inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), xanthine oxidase (XO), and matrix metalloproteinase-2 (MMP-2). It is also used as a probe to study protein-protein interactions, to investigate the structure and function of proteins, and to study the mechanism of action of drugs. In addition, 4-(4-Ethylthiophenyl)picolinic acid, 95% is used in the study of metabolic pathways, and as an antioxidant agent.
作用机制
4-(4-Ethylthiophenyl)picolinic acid, 95% is a small molecule inhibitor of several enzymes. It binds to the active site of the enzyme and blocks the enzyme’s activity. The binding of 4-(4-Ethylthiophenyl)picolinic acid, 95% to the enzyme results in a conformational change, which affects the enzyme’s ability to catalyze its reaction.
Biochemical and Physiological Effects
4-(4-Ethylthiophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, 4-(4-Ethylthiophenyl)picolinic acid, 95% has been shown to inhibit the activity of xanthine oxidase (XO), which is involved in the metabolism of purines. Furthermore, 4-(4-Ethylthiophenyl)picolinic acid, 95% has been shown to inhibit matrix metalloproteinase-2 (MMP-2), which is involved in the breakdown of extracellular matrix proteins. Finally, 4-(4-Ethylthiophenyl)picolinic acid, 95% has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
实验室实验的优点和局限性
4-(4-Ethylthiophenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and purify. In addition, it is a strong inhibitor of several enzymes, making it a useful tool for studying enzyme activity. Finally, 4-(4-Ethylthiophenyl)picolinic acid, 95% is a potent antioxidant, making it a useful agent for studying oxidative stress.
The main limitation of 4-(4-Ethylthiophenyl)picolinic acid, 95% is its low solubility in aqueous solutions. This can make it difficult to dissolve in aqueous solutions, which can limit its use in some laboratory experiments.
未来方向
There are several potential future directions for 4-(4-Ethylthiophenyl)picolinic acid, 95% research. One potential direction is to investigate its potential use in drug design and development. 4-(4-Ethylthiophenyl)picolinic acid, 95% could be used as a lead compound for the development of new drugs that target specific enzymes. Another potential direction is to investigate its potential use as an antioxidant agent. This could involve studying its ability to scavenge free radicals and protect cells from oxidative damage. Finally, 4-(4-Ethylthiophenyl)picolinic acid, 95% could be used to study protein-protein interactions, which could lead to a better understanding of the structure and function of proteins.
合成方法
4-(4-Ethylthiophenyl)picolinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-ethylthiophenol with picolinic anhydride in the presence of pyridine and acetic anhydride. This reaction results in the formation of 4-(4-Ethylthiophenyl)picolinic acid, 95% and a by-product of acetic acid. The second step involves the purification of 4-(4-Ethylthiophenyl)picolinic acid, 95% by recrystallization from aqueous ethanol.
属性
IUPAC Name |
4-(4-ethylsulfanylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-2-18-12-5-3-10(4-6-12)11-7-8-15-13(9-11)14(16)17/h3-9H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTFQWSMVZJPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

